Enhanced Lipophilicity: LogP Increase Over 2-Nitrobenzaldehyde
The target compound exhibits significantly higher lipophilicity compared to the non-trifluoromethylated analog 2-nitrobenzaldehyde, as measured by the octanol-water partition coefficient (LogP). This difference arises from the strong electron-withdrawing and hydrophobic nature of the para-CF₃ group .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.81 (calculated) |
| Comparator Or Baseline | 2-Nitrobenzaldehyde (CAS 552-89-6): LogP = 1.93 |
| Quantified Difference | ΔLogP = +0.88 (approx. 46% increase) |
| Conditions | Calculated ACD/LogP values |
Why This Matters
Higher LogP can improve membrane permeability in biological assays and alters extraction/partitioning behavior in synthetic work-up, impacting process efficiency.
